

Solubility Profile of 4-Vinylcyclohexene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinylcyclohexene**

Cat. No.: **B1617736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-vinylcyclohexene**, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for its application in polymerization reactions, as a solvent, and in the manufacturing of specialty chemicals, including flame retardants, flavors, and fragrances.[\[1\]](#)

Core Physical and Chemical Properties

4-Vinylcyclohexene is a colorless liquid with the chemical formula C_8H_{12} .[\[2\]](#) Its structure, consisting of a cyclohexene ring with a vinyl group, renders it largely non-polar. This fundamental characteristic dictates its solubility behavior in various media.

Quantitative Solubility Data

The solubility of **4-vinylcyclohexene** has been determined in aqueous and various organic solvents. Due to its non-polar nature, it exhibits poor solubility in water but is readily soluble in many common organic solvents.[\[3\]](#) The available quantitative and qualitative data are summarized in the table below.

Solvent	Chemical Formula	Type	Solubility	Temperature (°C)
Water	H ₂ O	Polar Protic	50 mg/L[4]	25
Water	H ₂ O	Polar Protic	0.05 g/L[5]	20
Methanol	CH ₃ OH	Polar Protic	Miscible[6]	Not Specified
Benzene	C ₆ H ₆	Non-Polar	Soluble[1][7]	Not Specified
Diethyl Ether	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble[1][7]	Not Specified
Petroleum Ether	N/A	Non-Polar	Soluble[1][7]	Not Specified
Hexane	C ₆ H ₁₄	Non-Polar	Soluble[3]	Not Specified
Toluene	C ₇ H ₈	Non-Polar	Soluble[3]	Not Specified

Note: "Soluble" indicates that while quantitative data is not available in the reviewed literature, the substance is known to dissolve readily in the solvent. "Miscible" indicates that the substances mix in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte like **4-vinylcyclohexene** in an organic solvent, based on the widely used shake-flask method. This method is considered reliable for generating accurate solubility data.

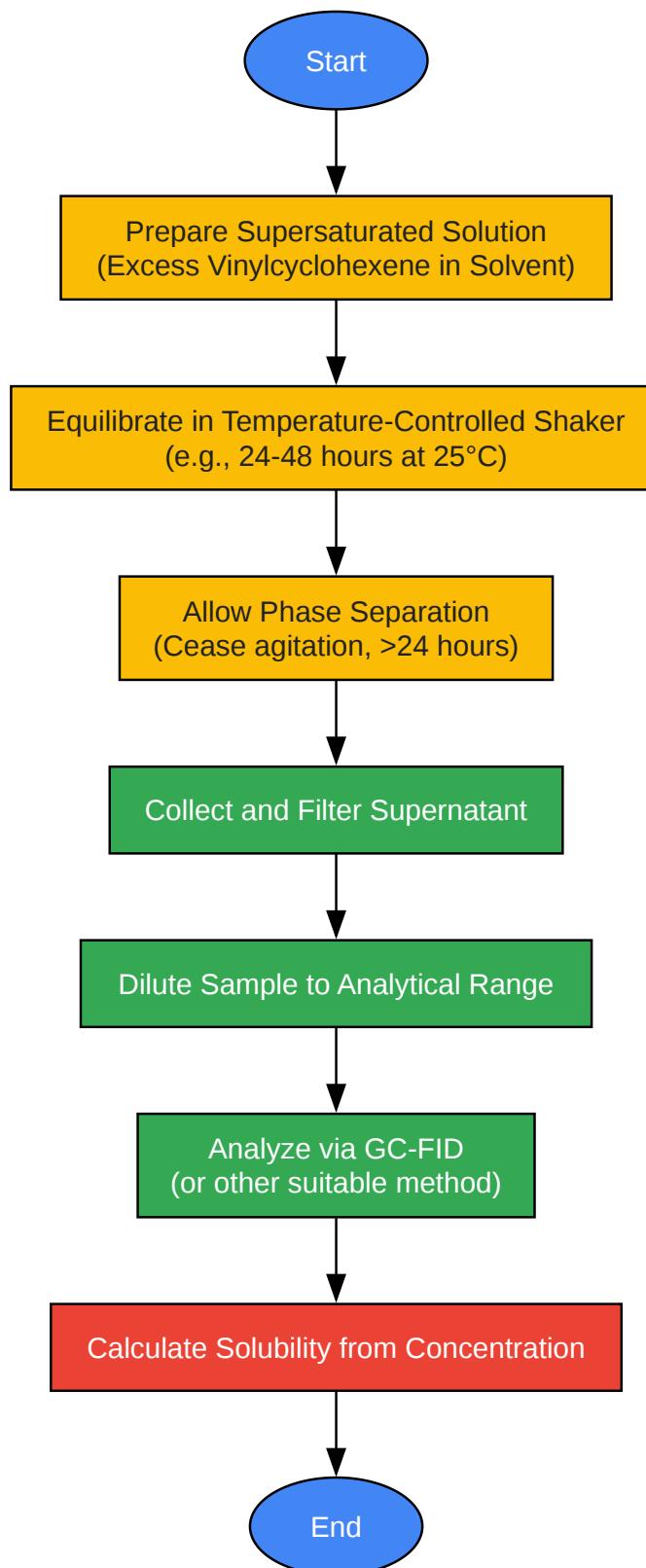
Objective: To determine the saturation concentration of **4-vinylcyclohexene** in a selected organic solvent at a specified temperature.

Materials:

- **4-Vinylcyclohexene** (high purity)
- Selected organic solvent (analytical grade)
- Temperature-controlled orbital shaker or water bath
- Calibrated analytical balance

- Volumetric flasks and pipettes
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
- Syringe filters (chemically compatible with the solvent and analyte)
- Scintillation vials or other suitable sealed containers

Procedure:


- Preparation of Supersaturated Solution:
 - Add an excess amount of **4-vinylcyclohexene** to a known volume of the selected organic solvent in a sealed container (e.g., a scintillation vial). The excess of the solute is crucial to ensure that saturation is achieved.
 - Seal the container to prevent the evaporation of the solvent and the volatile solute.
- Equilibration:
 - Place the sealed container in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
- Phase Separation:
 - After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours. This allows for the separation of the undissolved **4-vinylcyclohexene** from the saturated solution.
- Sample Collection and Preparation:

- Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a pipette. It is critical not to disturb the undissolved layer.
- Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining micro-droplets of the undissolved solute.
- Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

- Analysis:
 - Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of **4-vinylcyclohexene**.
 - Prepare a calibration curve using standard solutions of **4-vinylcyclohexene** in the same solvent to ensure accurate quantification.
- Data Reporting:
 - Calculate the original concentration of **4-vinylcyclohexene** in the saturated solution, taking into account the dilution factor.
 - The solubility is typically reported in units of g/100 mL, mol/L, or mg/L at the specified temperature. The experiment should be repeated at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of 4-vinylcyclohexene using the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 100-40-3 CAS MSDS (4-Vinyl-1-cyclohexene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 4-Vinylcyclohexene in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617736#solubility-of-vinylcyclohexene-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com